molecular formula C5H8O B042830 Cyclopentanone CAS No. 120-92-3

Cyclopentanone

Cat. No.: B042830
CAS No.: 120-92-3
M. Wt: 84.12 g/mol
InChI Key: BGTOWKSIORTVQH-UHFFFAOYSA-N
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Description

Cyclopentanone is a clear, colorless liquid with a peppermint-like odor. It is classified as a cyclic ketone with the molecular formula C₅H₈O. The structure of this compound consists of a five-membered ring with a carbonyl (C=O) group attached. This compound is known for its stability, although it can form explosive peroxides when exposed to air for prolonged periods .

Chemical Reactions Analysis

Cyclopentanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

1.1 Synthesis of Biologically Active Compounds

Cyclopentanone serves as a crucial starting material in the synthesis of various biologically active compounds. Research has shown that it can be utilized to synthesize derivatives like 4H-pyran , which are important in pharmaceuticals and agrochemicals. These derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects. For instance, studies have reported the synthesis of polyfunctionalized 4H-pyran derivatives that demonstrate significant inhibitory effects on cancer cell lines, highlighting their potential as anticancer agents .

1.2 Chalcone Derivatives

This compound is also involved in the preparation of chalcone derivatives, which are recognized for their medicinal properties. Chalcones serve as privileged structures in drug discovery, showing promise against various diseases such as cancer and inflammation. The incorporation of this compound into chalcone structures has been explored to enhance their biological activities .

1.3 Neuroprotective Agents

Recent studies have investigated this compound derivatives for their neuroprotective properties, particularly in treating Alzheimer's disease (AD). One derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)this compound (3NCP) , was found to alleviate memory impairment in a mouse model of AD by reducing amyloid plaque formation and inhibiting beta-secretase activity. These findings suggest that this compound derivatives could be promising candidates for AD treatment .

Agricultural Applications

2.1 Alternative to Conventional Insecticides

This compound has been evaluated as a potential alternative to synthetic insecticides in agricultural settings. Studies indicate that granular formulations of this compound can effectively control mosquito populations when incorporated into outdoor surveillance devices. The persistence and efficacy of this compound granules were tested against mosquitoes, demonstrating significant mortality rates and suggesting its utility in integrated pest management strategies .

Physical Chemistry Applications

3.1 Reaction Mechanisms

In physical chemistry, this compound is studied for its reaction mechanisms under various conditions. Research has focused on its low-temperature oxidation processes, revealing insights into its behavior as a reactant in complex chemical reactions . These studies contribute to a deeper understanding of this compound's reactivity and potential applications in synthetic organic chemistry.

Data Table: Summary of this compound Applications

Application Area Specific Use Key Findings/Outcomes
Medicinal ChemistrySynthesis of 4H-pyran derivativesAntitumor and antimicrobial activities observed
Medicinal ChemistryChalcone derivativesEnhanced biological activity against diseases
Neuroprotection3NCP for Alzheimer's treatmentReduced amyloid plaques and improved memory in mice
AgricultureMosquito controlEffective mortality rates when used in granules
Physical ChemistryReaction mechanismsInsights into oxidation processes at low temperatures

Mechanism of Action

The mechanism of action of cyclopentanone involves its ability to act as an intermediate in various chemical reactions. It can participate in nucleophilic addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Cyclopentanone can be compared with other cyclic ketones such as cyclohexanone, 2-pentanone, and 3-pentanone:

    Cyclohexanone: Similar to this compound but with a six-membered ring. It is used in the production of nylon and other polymers.

    2-Pentanone: A linear ketone with a similar molecular weight but different reactivity and applications.

    3-Pentanone: Another linear ketone with distinct properties and uses.

This compound is unique due to its five-membered ring structure, which imparts specific chemical reactivity and stability.

Biological Activity

Cyclopentanone (C5H8O) is a cyclic ketone that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antioxidant, antibacterial, cytotoxic, and other relevant biological properties, supported by data tables and case studies.

This compound is characterized by its five-membered ring structure with a carbonyl group. Its molecular structure contributes to its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound derivatives have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. A study reported that certain this compound derivatives exhibited remarkable inhibition of lipid peroxidation, indicating their potential as antioxidants . The antioxidant activity is often measured using assays like the DPPH radical scavenging method.

CompoundIC50 (µg/mL)Reference
Compound 213.45
Kojic Acid19.40

2. Antibacterial Activity

This compound and its derivatives have demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies revealed that this compound exhibited significant zones of inhibition, particularly against antibiotic-resistant strains .

Bacteria StrainZone of Inhibition (mm)Reference
E. coli15
Staphylococcus aureus20
Ampicillin-resistant E. cloacae18

3. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One study indicated that this compound derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .

CompoundLC50 (µg/mL)Reference
This compound Derivative 10.74 ± 0.01
Doxorubicin0.74 ± 0.01

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : this compound acts by scavenging free radicals and reducing oxidative stress markers.
  • Antibacterial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.
  • Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors.

Study 1: Antioxidant Properties

A recent study synthesized several this compound derivatives and assessed their antioxidant capacity using the DPPH assay. Compound 2 was found to be the most effective, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Study 2: Antibacterial Efficacy

In an investigation into the antibacterial properties of this compound, researchers tested various concentrations against resistant bacteria strains. The results indicated that this compound not only inhibited growth but also showed potential for use in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cyclopentanone relevant to experimental design?

this compound (C₅H₈O) is a cyclic ketone with a molar mass of 84.12 g/mol, density of 0.95 g/cm³, melting point of -51.3°C, and boiling point of 131°C. Its vapor is 2.3 times denser than air and flammable, requiring careful handling to avoid combustion . Its solubility in water is limited but improves in organic solvents, making it suitable for reactions in non-polar media. Researchers must account for its irritant properties (skin, eyes, respiratory system) and use fume hoods and PPE during experiments .

Q. What are the standard synthetic routes for this compound in laboratory settings?

Common methods include:

  • Thermochemical pathways : Catalytic hydrogenation of cyclopentene oxide or oxidation of cyclopentanol using Cr-based catalysts .
  • Biochemical routes : Enzymatic oxidation of cyclopentanol via this compound 1,2-monooxygenase (CpnB) in Comamonas spp., which is scalable using E. coli-expressed enzymes .
  • Biomass-derived synthesis : Catalytic conversion of furfural (from lignocellulosic biomass) using Pt or Pd catalysts under hydrogenation conditions .

Q. How should this compound be stored and handled to ensure safety and stability?

Store in airtight containers in cool (<25°C), ventilated areas away from ignition sources. Avoid prolonged air exposure to prevent peroxide formation. Use inert gas purging for long-term storage. Compatibility testing with elastomers (e.g., fluorocarbons, neoprene) is critical due to its solvent properties, which can degrade seals and fuel lines .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., CH···O hydrogen bonding) influence this compound’s spectroscopic and reactivity profiles?

this compound exhibits CH···O hydrogen bonding in dimeric forms, confirmed by temperature-dependent IR and Raman studies. This interaction splits the ν(CO) vibrational mode (~1,740 cm⁻¹) into multiple peaks, previously misattributed to Fermi resonance. Computational modeling (DFT) and isotopic substitution (deuterated analogs) validate these associations, impacting solvent effects and reaction kinetics .

Q. What strategies mitigate this compound’s oxidative instability in fuel-blend applications?

this compound’s oxidation in fuel blends (e.g., with alkenes) is accelerated by radical chain mechanisms. Mitigation approaches include:

  • Additive engineering : Incorporating antioxidants like hindered phenols or aromatic amines to scavenge free radicals .
  • Blend optimization : Limiting alkene content and using isoalkanes (e.g., isooctane) to reduce oxidative triggers .
  • Storage protocols : Maintaining low temperatures and anaerobic conditions to delay peroxide formation .

Q. How can computational models resolve contradictions in this compound’s thermodynamic data (e.g., heat capacity, phase behavior)?

Discrepancies in heat capacity (e.g., ~190–353 K range) arise from experimental calibration errors or impurities. Researchers use:

  • Quantum-chemical calculations : Gaussian or ORCA software to predict thermodynamic properties (e.g., entropy, enthalpy) via ab initio methods .
  • Statistical thermodynamics : Applying QSPR (Quantitative Structure-Property Relationship) models to interpolate/extrapolate experimental data gaps .

Q. What catalytic systems enhance this compound’s utility in Baeyer-Villiger oxidations or alkene functionalization?

  • Baeyer-Villiger oxidations : this compound 1,2-monooxygenase (CpnB) from Comamonas spp. shows broad substrate specificity for ketone-to-lactone conversions, though enantioselectivity varies .
  • Alkene oxidation : this compound acts as a co-catalyst in low-temperature alkene epoxidation using Mn or Fe porphyrin catalysts, with DFT studies revealing radical-mediated pathways .

Q. How do material compatibility challenges affect this compound’s application in fuel or polymer systems?

this compound causes significant swelling in elastomers (e.g., fluorocarbons, neoprene) at >20% blends, as shown in Hansen solubility tests and engine exposure studies. Mitigation involves:

  • Material substitution : Using chemically resistant polymers like PTFE or Viton .
  • Blend optimization : Limiting this compound to <10% in fuel formulations to reduce solvent aggression .

Q. Methodological Guidance

Q. What experimental techniques characterize this compound’s vibrational and electronic spectra?

  • IR/Raman spectroscopy : Assign peaks using isotopic labeling (e.g., d₈-cyclopentanone) and normal coordinate analysis (NCA) with force fields derived from cyclohexanone .
  • UV-Vis spectroscopy : Track n→π* transitions (~280 nm) to study solvent effects or photodegradation kinetics .

Q. How can biomass-derived this compound achieve cost parity with petroleum-based production?

Bio-based routes (e.g., lignocellulosic furfural conversion) achieve ~1.79/kgvs.petroleumbased1.79/kg vs. petroleum-based 5–6/kg. Key optimizations include:

  • Catalyst design : Bimetallic Pt-Re catalysts improve furfural hydrogenation selectivity .
  • Process intensification : Continuous flow reactors enhance yield and reduce energy input .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s role in Low-Speed Pre-Ignition (LSPI) in engines?

While this compound blends initially showed LSPI risks in turbocharged engines, subsequent studies attribute this to alkene contaminants. Resolution strategies:

  • Fuel purification : Distillation or adsorption to remove alkene impurities .
  • Engine calibration : Adjusting ignition timing and fuel injection pressure to mitigate pre-ignition .

Properties

IUPAC Name

cyclopentanone
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InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2
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InChI Key

BGTOWKSIORTVQH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)C1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID3029154
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Molecular Weight

84.12 g/mol
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Physical Description

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint
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Boiling Point

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C
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Flash Point

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C
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Solubility

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol)
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Density

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960
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Vapor Density

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

11.4 [mmHg], 11.4 mm Hg at 25 °C
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Color/Form

WATER-WHITE, MOBILE LIQUID

CAS No.

120-92-3
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Melting Point

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C
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Synthesis routes and methods I

Procedure details

The compound (b) is reacted with trichloroacetyl chloride in a solvent such as diethyl ether, dimethoxyethane or tetrahydrofuran to give the dichlorocyclobutanone compound (f) (Alternatively, when it is reacted with diacetyl chloride, a monochloro-compound is obtained. The monochloro-compound can also be obtained by reacting with trichloroacetyl chloride, followed by treating with acetic acid.), and then the product is treated with a reducing agent such as zinc dust, whereby the cyclobutanone compound represented by the formula (g) can be obtained. The reaction temperature is preferably 10 to 50° C. When the compound (g) is treated with a peroxide such as 3-chloroperbenzoic acid in the presence of sodium hydrogen carbonate in a solvent such as dichloromethane, the lactone compound represented by the formula (h) can be obtained. The reaction temperature is preferably in the range of from room temperature to 40° C. When the compound (b) is treated with dichloroketene and diazomethane, a cyclopentanone compound in the formula (f) is obtained, and when the compound (g) is treated with diazomethane, a cyclopentanone compound in formula (g) is obtained. When the cyclopentanone compound is further treated with diazomethane, a cyclohexanone compound is obtained.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclobutanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
monochloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
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Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a stirred mixture of cyclopentanone (33.8 g.) and ethanol (100 c.c.) containing ammonium acetate (3.2 g.) and kept at or below 0°, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (44.6 g., 68% pure). After storing at 0°C overnight the reaction mixture was worked up as in the previous Examples to give unreacted cyclopentanone and dihydroisophorone together with a fraction (20.0 g.) b.p. 82° - 86°/0.5 mm. This last fraction was redistilled to give: material b.p. 74° - 76°C/0.3 mm.Hg., peroxide equivalent 202, shown by mass spectroscopy to be a mixture of the peroxide ##SPC28##
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
44.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Toluenesulphonic acid monohydrate (1.7 g, 9.2 mmol) was added to a stirred solution of (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester (36 g, 91.6 mmol) in acetone (450 ml) at ambient temperature. The solution was stirred for 3 days then water (600 ml) and saturated aqueous sodium hydrogen carbonate solution (200 ml) were added, then the product was extracted into ethyl acetate (600 ml). The aqueous phase was extracted with ethyl acetate (2×400 ml), then the combined ethyl acetate solutions were washed with saturated aqueous sodium chloride solution (2×150 ml), dried (Na2SO4) and the solvent removed in vacua. The residue (18.05 g) was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate 3:1→2:1. Appropriate fractions were combined and the solvents removed in vacuo to leave (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2-oxocyclopentyl ester as a colourless oil (18.05 g, 40% from cyclopentanone). TLC (single UV spot, Rf=0.25, heptane:ethyl acetate 7:3), analytical HPLC with main broad peak Rt=17.9-19.2 mins, HPLC-MS (main broad UV peak with Rt=9.04-9.24 mins, 248.1 [M−Boc+2H]+, 370.2 [M+Na]+, 717.3 [2M+Na]+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
(2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 39 mmol of cyclopentane reacted (with a conversion of 3.4%) and thereby yielded 9.4 mmol of cyclopentanone (with a selectivity of 24.1%), 4.8 mmol of cyclopentanol (with a selectivity of 12.3%), and 12.5 mmol of cyclopentyl hydroperoxide (with a selectivity of 32.1%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 2.3%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
39 mmol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 100 mg of N-hydroxysuccinimide (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.8 mmol of cyclopentane reacted (with a conversion of 0.8%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 5.7%), 0.2 mmol of cyclopentanol (with a selectivity of 2.3%), and 5.8 mmol of cyclopentyl hydroperoxide (with a selectivity of 65.9%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.57%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
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8.8 mmol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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